6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-pyridin-4-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O/c22-21(23,24)17-1-3-19(26-13-17)28-11-7-15(8-12-28)14-29-20(30)4-2-18(27-29)16-5-9-25-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZUECOHORFKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the pyridine and piperidine substituents through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other heterocycles.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The pyridazinone framework has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyridazinones have shown efficacy against breast and prostate cancer cells .
Antimicrobial Activity
The unique structure of 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suggests potential antimicrobial properties. Compounds with similar heterocyclic frameworks have demonstrated activity against Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibiotic development .
Neurological Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neurological disorders. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine receptors, indicating potential use in treating conditions such as depression and anxiety .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazinones, including those structurally related to 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one. These compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly enhanced anticancer activity, suggesting that further optimization could lead to potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
A study focused on the synthesis of new pyridazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts, highlighting the importance of this functional group in developing effective antimicrobial agents .
Potential Applications in Drug Development
Given its diverse biological activities, 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one holds promise as a lead compound for drug development in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Anticancer agents targeting specific pathways |
| Infectious Diseases | Antibiotics against resistant bacterial strains |
| Neurology | Treatments for mood disorders and neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridazin-3-one derivatives, focusing on substituent effects, synthetic pathways, and inferred pharmacological properties.
Table 1: Structural Comparison of Pyridazin-3-one Derivatives
Key Observations
Substituent Impact on Bioactivity: The trifluoromethyl group in the target compound and P-0053 enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine . Piperidine vs.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, as seen in P-0053’s preparation (e.g., coupling of tetrahydropyran-protected intermediates followed by deprotection) . In contrast, simpler analogs like 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine may be synthesized via direct nucleophilic substitution .
Structural Hybridization :
- The pyridazin-3-one-oxadiazole hybrid in 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one introduces π-π stacking capability, which is absent in the target compound. This difference may shift selectivity toward nucleic acid targets (e.g., topoisomerases) .
Research Findings and Inferences
- Target Compound vs. P-0053 : Both contain trifluoromethyl groups, but P-0053’s isoxazole-pyridine substituent may confer higher anti-inflammatory activity (via COX-2 inhibition), whereas the target’s piperidine-pyridine system aligns more with kinase inhibitors (e.g., JAK/STAT pathways) .
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces CYP450-mediated oxidation compared to non-fluorinated analogs, as observed in related compounds .
- Toxicity Considerations: Piperidine-containing compounds (e.g., the target) may exhibit higher neurotoxicity risk than pyrrolidine analogs, based on structural similarities to known neuroactive agents .
Biological Activity
The compound 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (commonly referred to as the pyridazinone derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 415.4 g/mol. The presence of trifluoromethyl and piperidine groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20F3N5O |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
| Density | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridazinone precursors. Common methods include:
- Preparation of the Pyridazinone Core : This may involve cyclization reactions.
- Coupling Reactions : Introduction of pyridine and piperidine substituents through palladium or copper-catalyzed reactions under controlled temperatures and inert atmospheres.
The biological activity of the pyridazinone derivative is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to modulation of various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against Mycobacterium tuberculosis. For instance, related compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that several derivatives are non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .
Case Studies and Research Findings
- Anti-Tubercular Activity : In a study focused on designing novel anti-tubercular agents, derivatives similar to the pyridazinone were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most active compounds displayed promising results with low cytotoxicity to human cells .
- Inhibition Studies : Research has shown that compounds with similar structures can inhibit specific bacterial enzymes without affecting human counterparts, highlighting their potential for selective antimicrobial action .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives have indicated that modifications in the electron-withdrawing groups can significantly impact biological activity, reinforcing the importance of structural optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
